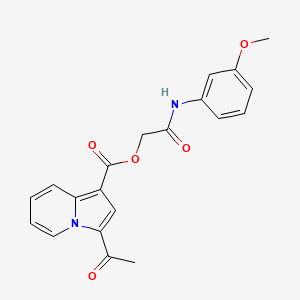
4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as MBMU, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to "4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide" has focused on the synthesis and characterization of nitrogen-containing heterocycles and their derivatives. For example, studies have shown the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles, which react with various substrates to produce compounds with potential biological activities (A. Harutyunyan, 2016). These synthetic routes and characterizations provide a foundation for further exploration of similar compounds for various applications.
Catalytic and Binding Studies
Another research focus has been on the modification of carbene reactivity through the decoration with α,β-unsaturated carbonyl moieties. Studies involving amino-acrylamido carbenes have demonstrated their ability to be trapped with transition metal fragments, offering insights into their catalytic properties and potential applications in organometallic chemistry (R. M. Mushinski et al., 2012). This research is crucial for developing new catalysts and understanding the reactivity of similar compounds.
properties
IUPAC Name |
4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-21(2)18(24)22-10-8-15(9-11-22)13-20-17(23)19-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZUTRSIXJOBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)



![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)